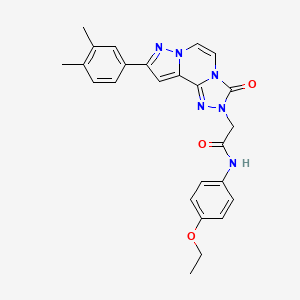![molecular formula C16H15N5O3 B2744872 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879470-29-8](/img/structure/B2744872.png)
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of purine derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research. Ro 31-8220 is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in signal transduction pathways in cells.
科学的研究の応用
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a useful tool for studying the role of PKC in various cellular processes. 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been used to study the role of PKC in cell proliferation, apoptosis, differentiation, and migration. It has also been used to investigate the signaling pathways involved in cancer, cardiovascular disease, and neurodegenerative disorders.
作用機序
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 inhibits the activity of PKC by binding to the catalytic domain of the enzyme. PKC plays important roles in signal transduction pathways by phosphorylating target proteins, which can activate or inhibit their function. By inhibiting PKC, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 can modulate these signaling pathways and affect various cellular processes.
生化学的および生理学的効果
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to promote differentiation and inhibit migration of various cell types. In addition, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
実験室実験の利点と制限
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 is a useful tool for studying the role of PKC in various cellular processes. Its potent inhibitory activity and selectivity for PKC make it a valuable reagent for investigating PKC signaling pathways. However, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has low solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are many future directions for the study of 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220. One area of research is the development of more selective inhibitors of PKC that can avoid off-target effects. Another area of research is the investigation of the role of PKC in disease states, such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 and related compounds could lead to the discovery of novel PKC inhibitors with improved properties.
合成法
6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 is synthesized by condensing 3-methoxybenzaldehyde with 4,7-dimethyl-1H-purine-2,6-dione in the presence of ammonium acetate and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220. The synthesis of 6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield of the final product.
特性
IUPAC Name |
6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-9-8-20-12-13(19(2)16(23)18-14(12)22)17-15(20)21(9)10-5-4-6-11(7-10)24-3/h4-8H,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDBBRULYSPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)
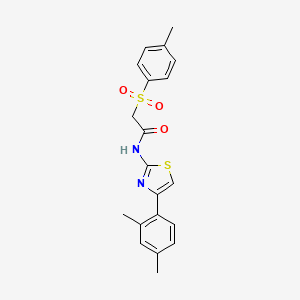
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
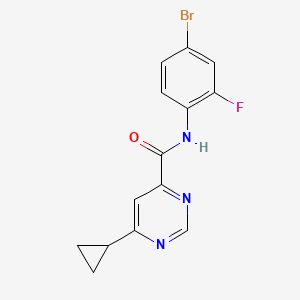
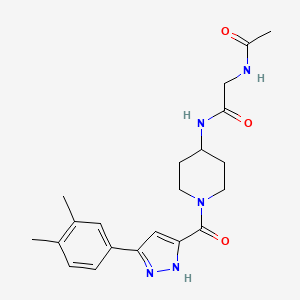
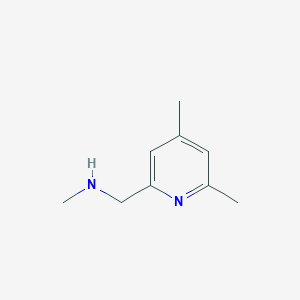
![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)
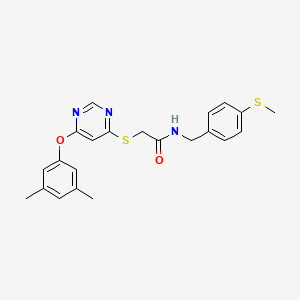
![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)
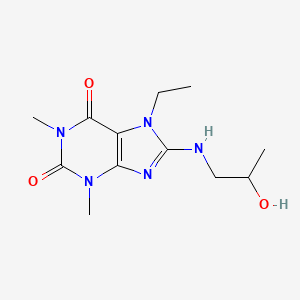
![2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2744809.png)
